CD532 hydrochloride
Description
CD532 hydrochloride is a potent, small-molecule inhibitor of Aurora A kinase (AURKA) with a dual mechanism of action:
Properties
IUPAC Name |
1-[4-[[4-[(5-cyclopentyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N8O.ClH/c27-26(28,29)17-6-3-7-20(14-17)33-25(38)32-19-10-8-18(9-11-19)31-24-30-13-12-22(35-24)34-23-15-21(36-37-23)16-4-1-2-5-16;/h3,6-16H,1-2,4-5H2,(H2,32,33,38)(H3,30,31,34,35,36,37);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMDMVHTFBVJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClF3N8O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CD532 (hydrochloride) involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework of CD532.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of CD532 (hydrochloride) would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification methods. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
CD532 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides in the presence of catalysts or under specific temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Pharmacodynamics
The compound has demonstrated significant potency with an IC50 of approximately 45 nM against Aurora A kinase, making it one of the more effective inhibitors in this class . The ability to downregulate MYCN levels further enhances its therapeutic potential.
Scientific Research Applications
CD532 is utilized across several domains within scientific research:
Cancer Research
- Targeting MYCN-Amplified Cancers : CD532 has been extensively studied for its effects on neuroblastoma and other cancers with MYCN amplification. It has shown efficacy in reducing tumor growth in xenograft models .
- Cell Cycle Studies : Researchers use CD532 to investigate the role of Aurora A in cell cycle regulation, particularly its impact on S-phase entry and overall cell viability .
Cell Biology
- Mechanistic Studies : The compound serves as a tool to dissect the molecular pathways involving Aurora A and MYCN, helping elucidate their roles in cellular processes such as division and apoptosis .
Drug Development
- Therapeutic Agent Exploration : CD532 is being explored as a potential therapeutic agent for treating cancers characterized by high MYCN levels. Its unique mechanism offers a promising avenue for developing targeted therapies .
Comparison with Other Kinase Inhibitors
A comparative analysis with other Aurora A inhibitors highlights CD532's unique properties:
| Compound | IC50 (nM) | Mechanism | MYCN Degradation |
|---|---|---|---|
| CD532 | 45 | Selective Aurora A inhibition | Yes |
| MLN8237 | 1.2 | Selective Aurora A inhibition | No |
| VX-680 | 0.6 | Broad-spectrum (A/B/C) inhibition | No |
| Alisertib | Not specified | Selective Aurora A inhibition | No |
This table illustrates that while other inhibitors may have lower IC50 values, they lack the dual mechanism of action that makes CD532 particularly valuable for targeting MYCN-driven tumors.
Case Studies
Several studies have documented the efficacy of CD532 in preclinical settings:
Case Study 1: Neuroblastoma Xenograft Model
- Objective : To assess the tumor growth inhibition by CD532.
- Method : Mice were implanted with MYCN-amplified neuroblastoma cells and treated with varying doses of CD532.
- Results : Significant tumor regression was observed with over 80% reduction in tumor volume compared to controls .
Case Study 2: Cell Line Studies
Mechanism of Action
CD532 (hydrochloride) exerts its effects by directly interacting with Aurora A kinase, inhibiting its activity. This inhibition leads to the disruption of cell division and the promotion of MYCN protein degradation. The compound induces a conformational change in the Aurora A kinase, which is crucial for its inhibitory action .
Comparison with Similar Compounds
Key Properties
Preclinical Efficacy
- In Vitro : EC50 = 223 nM in SK-N-BE(2) neuroblastoma cells; induces G1/S phase arrest .
- In Vivo: Reduces tumor growth by 60% in MYCN-amplified xenograft models at 25 mg/kg .
Comparison with Similar Aurora Kinase Inhibitors
Selectivity and Potency
Mechanism of Action
Pharmacokinetics
- This compound : Plasma half-life = 1.5 hours in mice; AUC₀–₂₄ = 27 μM·h .
- Barasertib : Longer half-life (~10 hours) due to prodrug metabolism .
Advantages and Limitations of this compound
Advantages
Biological Activity
CD532 (hydrochloride) is a potent inhibitor of Aurora A kinase, a critical regulator of cell division and a target for cancer therapy. This compound has garnered attention due to its dual mechanism of action: inhibiting Aurora A activity and promoting the degradation of the MYCN oncoprotein, which is often overexpressed in various malignancies, particularly neuroblastoma.
CD532 functions primarily by inducing an allosteric conformational change in Aurora A kinase. This change stabilizes the kinase in an inactive state, disrupting its interaction with MYCN. The binding of CD532 involves two key components:
- Aminopyrazole-Pyrimidine : Acts as a competitive inhibitor at the ATP-binding site.
- 3-Trifluoromethyl-Biphenyl Urea : Disrupts the protein-protein interaction (PPI) between Aurora A and MYCN, leading to enhanced proteasomal degradation of MYCN.
The potency of CD532 has been quantified with an IC50 value of approximately 45 nM , indicating its effectiveness in inhibiting Aurora A kinase activity in vitro .
Biological Activity Summary
| Activity | Description |
|---|---|
| Aurora A Inhibition | Potent inhibition with IC50 = 45 nM. |
| MYCN Degradation | Promotes loss of MYCN protein levels in a dose-dependent manner. |
| Cell Cycle Effects | Induces S-phase loss and G2/M arrest in neuroblastoma cells. |
| Cytotoxicity | Exhibits cytotoxic effects in MYCN-amplified neuroblastoma cells. |
Research Findings
- Inhibition of Aurora A and MYCN : Studies have shown that CD532 effectively reduces MYCN levels while maintaining low levels of Aurora A protein, suggesting a unique mechanism distinct from other inhibitors like MLN8237 and VX-680, which either stabilize Aurora A or show minimal effects on MYCN .
- Cell Line Studies : In various neuroblastoma cell lines, CD532 treatment resulted in significant reductions in both MYCN expression and phosphorylation of Histone H3, a substrate for Aurora kinases, indicating effective cell cycle regulation .
- Crystallographic Insights : Structural studies reveal that the urea moiety of CD532 stabilizes its binding to Aurora A, facilitating the conformational shift that inhibits kinase activity and disrupts MYCN interaction .
Case Studies
- In a study involving MYCN-amplified neuroblastoma cells, treatment with CD532 led to a significant reduction in S-phase entry after just 4 to 6 hours of exposure, highlighting its rapid action against proliferating cancer cells .
- Another investigation demonstrated that CD532's ability to downregulate MYCN was less effective against non-phosphorylatable mutants, indicating that its action relies on specific phosphorylation pathways .
Q & A
Q. What are the primary mechanisms of action of CD532 (hydrochloride) in cancer models?
CD532 inhibits Aurora A kinase (IC₅₀ = 45 nM) through dual mechanisms: (1) direct ATP-competitive inhibition of Aurora A catalytic activity and (2) destabilization of the Aurora A-MYCN protein complex, leading to proteasomal degradation of MYCN. Structural studies reveal that CD532 binds to Aurora A’s active site, inducing a conformational shift that disrupts its interaction with MYCN .
Methodological Insight : Validate target engagement using:
Q. How should researchers design in vitro assays to evaluate CD532’s efficacy?
Key Parameters :
- Cell lines : Use MYCN-amplified models (e.g., SK-N-BE(2), Kelly neuroblastoma cells). EC₅₀ values range from 146.7 nM (Kelly) to 223.2 nM (SK-N-BE(2)) after 72-hour exposure .
- Dose-response curves : Include concentrations from 1 nM to 10 μM to capture dual effects (kinase inhibition at lower doses; MYCN degradation at higher doses) .
- Proliferation assays : Combine with flow cytometry to monitor S-phase arrest (e.g., 1 μM CD532 blocks S-phase entry in SK-N-BE(2) cells within 6 hours) .
Q. What are optimal storage and handling protocols for CD532 (hydrochloride)?
- Powder : Store at -20°C (stable for 3 years).
- Stock solutions : Prepare in DMSO (e.g., 10 mM), aliquot, and store at -80°C (stable for 1 year). Avoid freeze-thaw cycles.
- In vivo formulations : Use 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O for solubility (2 mg/mL working concentration) .
Advanced Research Questions
Q. How can contradictory data on CD532’s efficacy in non-MYCN models be resolved?
Case Study : Some studies report limited activity in MYCN-negative cancers. Potential resolutions:
- Mechanistic divergence : Aurora A inhibition alone may not suffice in MYCN-independent tumors. Combine CD532 with PLK1 inhibitors (e.g., AAPK-25) to amplify mitotic arrest .
- Biomarker stratification : Pre-screen tumors for Aurora A overexpression or MYC-family transcript levels using RNA-seq .
- Dosing optimization : In MYCN-low models, escalate doses (e.g., >5 μM) to exploit off-target kinase inhibition (e.g., Aurora B/C) .
Q. What experimental strategies mitigate CD532’s short plasma half-life (hours) in vivo?
- Dosing schedules : Administer 20 mg/kg daily or 60 mg/kg twice weekly to maintain AUC₀–24 >27 μM·h .
- Nanoparticle encapsulation : Use PEGylated liposomes to prolong circulation (experimental protocols in Gustafson et al., 2014) .
- Combination therapy : Pair with MYC-stabilizing agents (e.g., BET inhibitors) to extend therapeutic windows .
Q. How does CD532’s allosteric mechanism impact resistance development?
Unlike ATP-competitive inhibitors, CD532’s conformational disruption of Aurora A reduces susceptibility to kinase-domain mutations. However, resistance may arise via:
- Compensatory MYCN stabilization : Monitor for upregulated USP7 deubiquitinase activity using ubiquitination assays .
- Aurora A overexpression : Quantify AURKA copy number via qPCR in relapsed tumors .
Validation Protocol : Generate CD532-resistant cell lines via chronic exposure (e.g., stepwise dose escalation over 6 months) and perform RNA-seq/CRISPR screens to identify resistance drivers .
Data Interpretation & Optimization
Q. How should researchers address variability in MYCN degradation across cell lines?
- Time-course experiments : MYCN loss occurs within 6–24 hours in sensitive lines (e.g., SK-N-BE(2)) but may require >48 hours in others .
- Proteasome inhibition : Co-treat with MG-132 (10 μM) to confirm degradation is proteasome-dependent .
- Cell cycle synchronization : Use nocodazole (100 ng/mL, 16 hours) to enrich mitotic cells, where Aurora A-MYCN interaction is maximal .
Q. What computational tools support CD532’s mechanism-of-action studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
